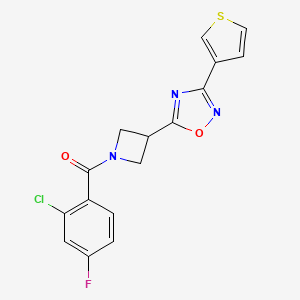
(2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11ClFN3O2S and its molecular weight is 363.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activities associated with this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of the compound includes:
- A chloro and fluoro substitution on a phenyl ring.
- An azetidine ring linked to a thiophene moiety.
- An oxadiazole group, which is known for its diverse biological activities.
The molecular formula is C15H13ClFN2OS with a molecular weight of approximately 309.8 g/mol .
Biological Activity Overview
The biological activity of this compound is primarily influenced by its structural components, which suggest potential interactions with various biological targets. Key areas of interest include:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The azetidinone derivatives have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from azetidinones have shown promising results in inhibiting bacterial growth, with some exhibiting minimal inhibitory concentrations (MIC) as low as 25 µg/ml against certain strains .
Anticancer Potential
The presence of the oxadiazole and thiophene groups in the compound suggests potential anticancer activity. Studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives containing thiophene have been noted for their ability to disrupt cancer cell proliferation pathways .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzyme Activity : The structural features allow for interaction with key enzymes involved in cell signaling and metabolism.
- Disruption of Cell Membrane Integrity : Compounds with similar structures have been shown to affect bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : The oxadiazole moiety is known to activate apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Antimicrobial Evaluation :
- Anticancer Studies :
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)acetamide | Chloro and fluorine substitutions | Analgesic effects |
| 4-Fluoro-N-(thiophen-2-yl)benzamide | Fluorine and thiophene moieties | Anticancer activity |
| 3-(Pyrrolidin-1-yl)thiophene | Pyrrolidine and thiophene structure | Neuroprotective properties |
Table 2: Minimal Inhibitory Concentration (MIC) Values
| Compound ID | E. coli MIC (µg/ml) | S. aureus MIC (µg/ml) |
|---|---|---|
| 8a | 50 | 100 |
| 8b | 25 | 62.5 |
| 8c | 50 | 100 |
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2S/c17-13-5-11(18)1-2-12(13)16(22)21-6-10(7-21)15-19-14(20-23-15)9-3-4-24-8-9/h1-5,8,10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDSPCRXGDNMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














